2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile
Description
Properties
CAS No. |
1094243-50-1 |
|---|---|
Molecular Formula |
C10H10F3N3 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)8-1-2-9(16-4-3-14)7(5-8)6-15/h1-2,5,16H,3-4,14H2 |
InChI Key |
FLUUYPQJKZRYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)NCCN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile typically involves the reaction of 5-(trifluoromethyl)benzonitrile with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Reactions
The aminoethylamino group acts as a nucleophile, participating in alkylation and acylation reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Ethanol | Reflux | 75–85% | |
| Acylation | AcCl, Et₃N | DCM | 0–25°C | 60–70% |
Nitrile Group Transformations
The nitrile undergoes reduction and nucleophilic addition:
-
Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) in methanol converts the nitrile to a primary amine .
-
Nucleophilic Addition : Reacts with hydroxylamine in ethanol/water to form amidoxime derivatives .
Key Data :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction (C≡N → CH₂NH₂) | H₂ (1 atm), Pd/C, MeOH, 25°C | 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzylamine | 90% | |
| Amidoxime Formation | NH₂OH·HCl, NaHCO₃, EtOH/H₂O | 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)amidoxime | 65% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring (activated by amino groups) undergoes sulfonation and nitration:
-
Sulfonation : Reacts with SO₃·trimethylamine complex in water/NaOH at 40°C to introduce a sulfate group .
-
Nitration : Treating with HNO₃/H₂SO₄ at 0°C yields nitro derivatives, though steric hindrance from the trifluoromethyl group limits regioselectivity .
Example :
textSulfonation: 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile + SO₃·NMe₃ → 2-amino-5-cyano-4-(trifluoromethyl)phenyl hydrogen sulfate [3]
Coordination Chemistry
The aminoethylamino group chelates metal ions (e.g., Cu²⁺, Fe³⁺) in ethanol/water, forming stable complexes. Such interactions are critical in catalysis or medicinal applications .
Notable Interaction :
-
Cu²⁺ coordination alters the compound’s UV-Vis spectrum (λmax shift from 270 nm to 310 nm).
Solvent-Dependent Reactivity
Reaction outcomes vary with solvent polarity:
| Solvent | Reaction Rate (Alkylation) | Preferred Pathway |
|---|---|---|
| DMF | Fast (2 hours) | N-Alkylation |
| Ethanol | Moderate (6 hours) | Ring Sulfonation |
| Water | Slow (>24 hours) | Hydrolysis |
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 200°C, with the trifluoromethyl group enhancing thermal resistance.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile serves as an essential precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
- Enzyme Interaction Studies : The compound has demonstrated the ability to bind effectively to biological targets such as enzymes and receptors. Molecular docking simulations suggest that it can modulate enzyme activity, potentially influencing metabolic pathways.
- Protein Binding Studies : The presence of amino groups allows the compound to form hydrogen bonds with protein sites, enhancing its affinity for specific receptors.
Medicine
- Potential Therapeutic Agent : Preliminary studies indicate that this compound may possess promising biological activities relevant to medicinal chemistry. It is being explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets .
Industrial Applications
- Material Development : The compound is also being investigated for its role in developing new materials and chemical processes within industrial settings. Its stability and reactivity make it a candidate for innovative applications in material science.
Mechanism of Action
The mechanism of action of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Hazard Profile: Chlorinated analogs (e.g., 2-chloro-5-(trifluoromethyl)benzonitrile) exhibit environmental toxicity (R51/53), whereas amino-substituted derivatives are generally safer .
- Heterocyclic Modifications : Pyrimidine- or pyridine-containing analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) demonstrate higher thermal stability (>250°C melting points) due to rigid aromatic systems .
Biological Activity
2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is a compound with significant biological activity, primarily attributed to its unique chemical structure that includes a trifluoromethyl group. This group is known to enhance the compound's stability and reactivity, making it a valuable candidate for various biological applications. The compound has been studied for its potential roles in medicinal chemistry, particularly in enzyme interactions and therapeutic applications.
The molecular formula of this compound is C₈H₈F₃N₂, and it possesses the following structural characteristics:
- Trifluoromethyl group : Contributes to chemical stability and biological activity.
- Aminoethyl group : Enhances interaction with biological targets.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₃N₂ |
| Molecular Weight | 202.16 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely due to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to modulation of enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : Alteration of receptor signaling can influence various physiological responses.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic effects.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against MCF-7 breast cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (μM) | Effect Observed |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Suppressed tumor growth |
The study concluded that the compound could serve as a lead for developing new anticancer therapies due to its effectiveness in inducing apoptosis in cancer cells.
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Anti-inflammatory Properties : Potential to reduce inflammation through enzyme inhibition.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure of this compound can significantly affect its biological activity. For instance, variations in the aminoethyl chain length or substitution patterns on the benzene ring can enhance or diminish its efficacy against specific targets.
Table 3: SAR Insights
| Modification Type | Impact on Activity |
|---|---|
| Lengthening amino chain | Increased binding affinity |
| Substituting trifluoromethyl | Altered enzyme inhibition profile |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For example:
- Step 1: React 5-(trifluoromethyl)-2-fluorobenzonitrile with ethylenediamine under basic conditions (e.g., Cs₂CO₃) to introduce the (2-aminoethyl)amino group .
- Step 2: Optimize coupling efficiency using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) in solvents like 1,4-dioxane at 80–100°C .
- Purification: Use column chromatography (SiO₂, gradient elution with EtOAc/cyclohexane) or preparative HPLC for high-purity isolation .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and amine/cyano group integration .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₀H₁₁F₃N₄ requires m/z 260.0932) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure >95% purity; monitor for byproducts like unreacted starting materials .
Basic: What are the optimal storage conditions to maintain stability?
Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at room temperature. Avoid moisture and prolonged exposure to oxygen, as the trifluoromethyl and benzonitrile groups may hydrolyze or degrade .
Advanced: How can reaction conditions be optimized to improve yields in the alkylation step?
Methodological Answer:
- Catalyst Selection: Replace traditional bases (e.g., K₂CO₃) with stronger bases like Cs₂CO₃ to enhance nucleophilic substitution efficiency .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and improve reaction kinetics .
- Temperature Control: Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like cyano group decomposition .
Advanced: How can researchers evaluate the biological activity of this compound, such as receptor antagonism?
Methodological Answer:
- In Vitro Assays: Use competitive binding assays (e.g., fluorescence polarization) against androgen receptors (AR) or kinases, referencing structurally similar hydantoin derivatives .
- Dose-Response Studies: Measure IC₅₀ values in cell lines (e.g., LNCaP for AR antagonism) and compare with known antagonists like enzalutamide .
- Metabolic Stability: Assess liver microsome stability to predict pharmacokinetic profiles .
Advanced: How can researchers address low yields during the introduction of the aminoethyl group?
Methodological Answer:
- Intermediate Protection: Temporarily protect the primary amine with Boc or Fmoc groups to prevent unwanted side reactions .
- Purification Troubleshooting: Use scavenger resins (e.g., trisamine) to remove excess ethylenediamine post-reaction .
- Stoichiometric Adjustments: Increase the molar ratio of ethylenediamine (1.5–2.0 eq) to drive the reaction to completion .
Advanced: What strategies resolve contradictions in spectral data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic/amine regions to confirm regioselectivity .
- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to trace amine group interactions in HRMS .
- X-ray Crystallography: For crystalline derivatives, determine absolute configuration and validate NMR assignments .
Advanced: How can reactive intermediates (e.g., free amines) be stabilized during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
